2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one
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Overview
Description
2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one is an organic compound characterized by a cyclooctene ring substituted with a 2-oxoethyl group and a 1-(4-chlorophenyl)cyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of 1-(4-chlorophenyl)cyclobutanecarbonitrile, followed by Grignard reactions and subsequent cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use in drug development, particularly for conditions where its structural features are beneficial.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)cyclobutyl)methanamine: This compound shares the chlorophenyl and cyclobutyl moieties but differs in the functional groups attached.
N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride: Another structurally related compound with potential pharmaceutical applications.
Uniqueness
2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one is unique due to its combination of a cyclooctene ring and a 1-(4-chlorophenyl)cyclobutyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
918873-96-8 |
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Molecular Formula |
C20H23ClO2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-[2-[1-(4-chlorophenyl)cyclobutyl]-2-oxoethyl]cyclooct-2-en-1-one |
InChI |
InChI=1S/C20H23ClO2/c21-17-10-8-16(9-11-17)20(12-5-13-20)19(23)14-15-6-3-1-2-4-7-18(15)22/h6,8-11H,1-5,7,12-14H2 |
InChI Key |
LQCKJYASDDVTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(C(=O)CC1)CC(=O)C2(CCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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